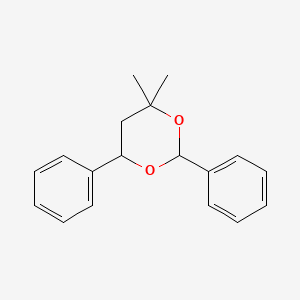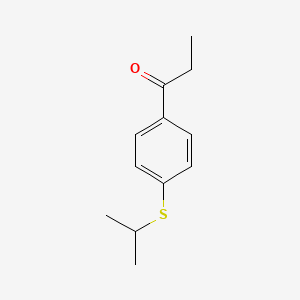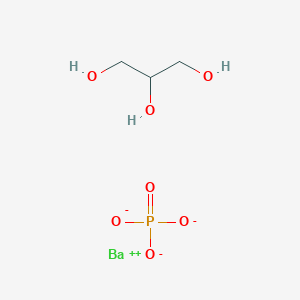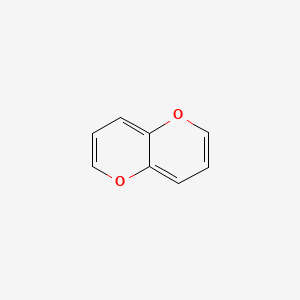
Pyrano(3,2-b)pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrano(3,2-b)pyran is a heterocyclic compound characterized by a fused ring system containing two oxygen atoms. This compound and its derivatives have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable scaffold in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrano(3,2-b)pyran derivatives can be synthesized using a multicomponent reaction involving aromatic or aliphatic aldehydes, kojic acid, and malononitrile. This reaction is typically catalyzed by nano fluoroapatite doped with silicon and magnesium (Si-Mg-FA) and carried out in ethanol under reflux conditions . The process is advantageous due to its high yields, short reaction times, and simple workup procedures.
Industrial Production Methods: Industrial production of this compound derivatives often involves green synthesis techniques to minimize environmental impact. For instance, the use of ammonium acetate as a green catalyst in the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds has been reported . This method is eco-friendly and efficient, producing high yields without the need for toxic organic solvents.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrano(3,2-b)pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the this compound core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
Pyrano(3,2-b)pyran and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Exhibits antibacterial and antioxidant properties, making it useful in biological studies.
Mécanisme D'action
The mechanism of action of pyrano(3,2-b)pyran derivatives often involves interactions with biological macromolecules. For instance, the antibacterial activity is attributed to the compound’s ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The antioxidant properties are due to the compound’s ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Pyrano(2,3-b)pyran: Another fused ring system with similar biological activities.
Chromene Derivatives: These compounds share structural similarities and exhibit comparable pharmacological properties.
Benzopyran: Known for its wide range of biological activities, including anticancer and antimicrobial effects.
Uniqueness: Pyrano(3,2-b)pyran stands out due to its unique structural features that allow for diverse chemical modifications and its significant biological activities. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
255-30-1 |
|---|---|
Formule moléculaire |
C8H6O2 |
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
pyrano[3,2-b]pyran |
InChI |
InChI=1S/C8H6O2/c1-3-7-8(9-5-1)4-2-6-10-7/h1-6H |
Clé InChI |
FROJLWAKACWVCV-UHFFFAOYSA-N |
SMILES canonique |
C1=COC2=CC=COC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


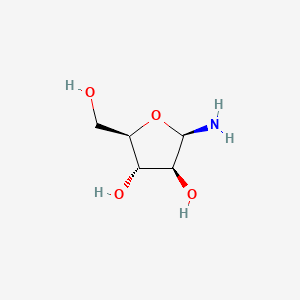
![8-oxa-14-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12657658.png)

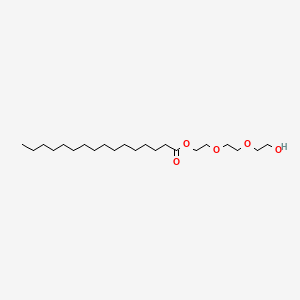


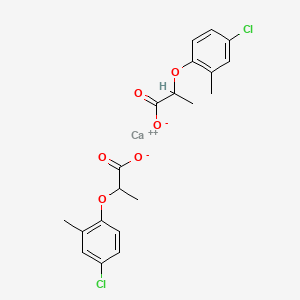
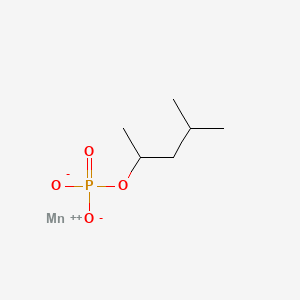

![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)
